Differential Halogen Reactivity: Chemoselective Sequential Cross‑Coupling of C–I vs. C–Br Bonds in 4‑Bromo‑2‑iodo‑7‑azaindole
The 2‑position iodine in 4‑bromo‑2‑iodo‑7‑azaindole exhibits substantially higher reactivity toward palladium‑catalyzed cross‑coupling than the 4‑position bromine. This differential reactivity has been harnessed in the synthesis of GSK1070916, a clinical Aurora kinase inhibitor, where Suzuki‑Miyaura coupling was performed selectively at the 4‑position of a protected 4‑bromo‑2‑iodo‑7‑azaindole intermediate while leaving the 2‑iodo substituent intact for subsequent functionalization . In contrast, mono‑halogenated analogs such as 4‑bromo‑7‑azaindole (CAS 348640‑06‑2) or 2‑iodo‑7‑azaindole (CAS 1260879‑72‑8) lack this dual‑handled capability, limiting synthetic flexibility. The C–I bond’s intrinsic kinetic advantage (bond dissociation energy ≈ 50 kcal/mol for C–I vs. ≈ 70 kcal/mol for C–Br) translates to a practical >10‑fold faster oxidative addition step under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, 80 °C, DME/H₂O) [1].
| Evidence Dimension | Relative oxidative addition rate (C–I vs. C–Br) in Pd‑catalyzed cross‑coupling |
|---|---|
| Target Compound Data | C–I bond at 2‑position undergoes oxidative addition ~10–50× faster than C–Br bond at 4‑position |
| Comparator Or Baseline | Mono‑halogenated 7‑azaindoles (e.g., 4‑bromo‑7‑azaindole or 2‑iodo‑7‑azaindole) – single reactive site only |
| Quantified Difference | >10‑fold kinetic preference for C–I over C–Br; enables sequential, chemoselective coupling |
| Conditions | Suzuki‑Miyaura cross‑coupling: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C |
Why This Matters
This differential reactivity uniquely enables the construction of asymmetrically substituted 7‑azaindole libraries in a single synthetic sequence, a capability absent in mono‑halogenated comparators.
- [1] Messaoud, M. Y. A., et al. (2021). Deprotometalation‑Iodolysis and Direct Iodination of 1‑Arylated 7‑Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(20), 6314. View Source
